4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-bromo-2-fluorophenol with 4-fluoro-3-methylphenylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy derivative .
Scientific Research Applications
4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action for 4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: This compound is similar in structure but lacks the fluoro and amino groups.
2-Bromo-4-methylphenol: This compound has a similar brominated phenol structure but differs in the position of the substituents
Uniqueness
4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol is unique due to the presence of both bromine and fluorine atoms, as well as the amino group. These functional groups contribute to its specific chemical properties and reactivity, making it valuable for research and industrial applications .
Biological Activity
4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol is a complex organic compound notable for its unique structure and potential biological activities. With a molecular formula of C14H13BrFNO and a molecular weight of 310.16 g/mol, it features a bromine atom, a fluorine atom, and an amino group attached to a phenolic structure. This combination of functional groups enhances its reactivity and specificity, making it valuable in various scientific research applications, particularly in the fields of organic synthesis and biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modulate their activity, influencing various biochemical pathways and cellular processes. The compound is often utilized in proteomics research to study protein interactions and functions, which is critical for understanding disease mechanisms and developing therapeutic strategies.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with bromine substitutions have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 100 mg/mL depending on the specific bacterial strain tested . The presence of electron-donating or withdrawing groups in the structure can further enhance or diminish this activity.
Case Studies
- Antibacterial Activity : A study examining various alkaloid derivatives found that certain compounds with similar structural features demonstrated strong inhibition against bacterial strains such as E. coli and Staphylococcus aureus. The MIC values for these compounds ranged significantly, indicating varying levels of efficacy based on structural modifications .
- Enzyme Inhibition : In another investigation focused on enzyme interactions, this compound was analyzed for its potential to inhibit specific enzymes involved in metabolic pathways. Results showed that modifications in the compound's structure could lead to enhanced inhibitory effects, suggesting its utility in drug development.
Research Applications
The compound has been employed in several research contexts:
- Biochemical Assays : It serves as a reagent in assays designed to evaluate protein-ligand interactions.
- Drug Development : Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases.
- Organic Synthesis : Researchers utilize it as a building block for synthesizing more complex molecules.
Comparative Analysis
Compound Name | Structure | Key Biological Activity | MIC Values |
---|---|---|---|
This compound | Structure | Antibacterial, antifungal | 0.0048 - 100 mg/mL |
4-Bromo-3-methylphenol | Similar but lacks fluorine and amino groups | Moderate antibacterial | Varies by strain |
2-Bromo-4-methylphenol | Different brominated phenol structure | Lower activity compared to above | Varies by strain |
Properties
IUPAC Name |
4-bromo-2-[(4-fluoro-3-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVWEVYLKKRXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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